molecular formula C₃₇H₄₀ClNO₅S B1141146 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid CAS No. 184764-27-0

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid

货号: B1141146
CAS 编号: 184764-27-0
分子量: 646.24
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid is a structural analog of Montelukast, a well-known leukotriene receptor antagonist used in asthma and allergy treatment . Its molecular formula is C₃₅H₃₈ClNO₅S, with a molecular weight of approximately 644.25 g/mol. The key structural distinction lies in the substitution at the phenyl group: the 2-(1-hydroxy-1-methylethyl)phenyl moiety in Montelukast is replaced with a 2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl group. This modification introduces a methoxymethoxy-protected hydroxyl group, which may enhance chemical stability or alter pharmacokinetic properties compared to Montelukast .

属性

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40ClNO5S/c1-36(42,23-44-25-43-2)32-9-4-3-7-27(32)13-17-34(45-24-37(18-19-37)22-35(40)41)29-8-5-6-26(20-29)10-15-31-16-12-28-11-14-30(38)21-33(28)39-31/h3-12,14-16,20-21,34,42H,13,17-19,22-25H2,1-2H3,(H,40,41)/b15-10+/t34-,36?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWHPGYYQWDPST-VPDRCCDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCOC)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COCOC)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生化分析

Cellular Effects

2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of Montelukast metabolites means it indirectly impacts the leukotriene pathway, which is crucial for inflammatory responses in cells. By modulating this pathway, 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) helps in reducing inflammation and allergic reactions at the cellular level.

Molecular Mechanism

The molecular mechanism of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) involves its role as an intermediate in the production of Montelukast metabolites. The compound binds to specific enzymes and proteins, facilitating the conversion of precursor molecules into active Montelukast metabolites. This process involves enzyme activation and changes in gene expression that are necessary for the synthesis of Montelukast. The binding interactions with biomolecules ensure the proper functioning of the leukotriene pathway, which is essential for controlling inflammation and allergic responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its efficacy in the synthesis of Montelukast metabolites. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its overall impact on cellular processes.

Dosage Effects in Animal Models

The effects of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) vary with different dosages in animal models. At lower doses, the compound effectively facilitates the synthesis of Montelukast metabolites without causing adverse effects. Higher doses may lead to toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is an optimal dosage range for the compound’s efficacy and safety in animal models.

Metabolic Pathways

2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) is involved in the metabolic pathways of Montelukast synthesis. It interacts with enzymes and cofactors that are essential for the conversion of precursor molecules into active Montelukast metabolites. The compound’s role in these pathways ensures the proper functioning of the leukotriene pathway, which is crucial for controlling inflammation and allergic responses. Additionally, the compound’s effects on metabolic flux and metabolite levels are significant for maintaining cellular homeostasis.

Subcellular Localization

The subcellular localization of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These processes ensure that the compound is localized in areas where it can interact with enzymes and proteins involved in the synthesis of Montelukast metabolites. The proper subcellular localization is crucial for the compound’s efficacy in controlling inflammation and allergic responses.

生物活性

The compound 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid is a complex organic molecule with significant potential in medicinal chemistry. Its structural features, including a chloroquinoline moiety and a sulfanylmethyl group, suggest diverse biological activities, particularly in the context of inflammatory diseases and potential antiviral applications.

Structural Characteristics

The molecular formula of the compound is C_{35}H_{36}ClN_{O}_4S with a molecular weight of approximately 602.18 g/mol. The compound's structure includes:

  • Chloroquinoline moiety : Known for its antimalarial properties, this component may also impart antiviral or antimicrobial activities.
  • Sulfanylmethyl group : This functional group is significant in mediating interactions with biological targets.
  • Hydroxypropan-2-yl phenyl groups : These groups enhance the compound's solubility and biological interactions.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects, particularly as leukotriene antagonists . Leukotrienes are inflammatory mediators involved in conditions such as asthma and allergic rhinitis. The compound may inhibit leukotriene receptors, reducing inflammation and providing therapeutic benefits in respiratory diseases .

Antimicrobial Potential

The presence of the chloroquinoline structure suggests potential antimicrobial activity. Compounds derived from chloroquinoline have been shown to possess activity against various pathogens, including bacteria and viruses. Further studies are necessary to evaluate the specific antimicrobial efficacy of this compound .

Preliminary studies suggest that the compound interacts with leukotriene receptors, which play a critical role in mediating inflammatory responses. The binding affinity to these receptors needs to be characterized through further pharmacological studies to elucidate its mechanism of action fully .

Case Studies and Experimental Findings

Recent studies have focused on evaluating the biological activity of similar compounds in various models:

  • Leukotriene Receptor Antagonism : A study demonstrated that structurally related compounds effectively inhibited leukotriene receptor activity, leading to decreased inflammation in animal models of asthma .
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of chloroquinoline derivatives against bacterial strains, showing promising results that warrant further investigation into the specific activities of this compound .
  • Pharmacokinetic Studies : The pharmacokinetic profile of related compounds has been assessed using computational models, indicating favorable absorption and distribution characteristics that could enhance therapeutic efficacy .

Data Tables

Study Activity Evaluated Findings Reference
Study 1Leukotriene AntagonismSignificant inhibition observed
Study 2Antimicrobial EfficacyEffective against multiple bacterial strains
Study 3PharmacokineticsFavorable ADME properties indicated

科学研究应用

Basic Information

  • IUPAC Name : 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
  • Molecular Formula : C35H36ClNO3S
  • Molar Mass : 586.18 g/mol
  • CAS Number : 158966-92-8

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of Montelukast sodium, which is widely used for the treatment of asthma and allergic rhinitis. Montelukast works by blocking leukotrienes, substances in the body that cause asthma and allergic symptoms, thus helping to reduce inflammation and bronchoconstriction .

Synthesis Pathways

The synthesis of Montelukast involves several key steps:

  • Starting Materials : The synthesis typically begins with the reaction of various phenolic compounds and chloroquinoline derivatives.
  • Key Reactions : The use of Grignard reagents and coupling reactions are critical in forming the core structure of the compound .

The following table summarizes the synthetic pathways explored in literature:

StepReaction TypeKey ReagentsOutcome
1Grignard ReactionMethyl magnesium chlorideFormation of diol intermediate
2MesylationMethanesulfonyl chlorideFormation of mesylate
3CouplingVarious phenolic compoundsFinal product (Montelukast sodium)

Therapeutic Applications

Research indicates that derivatives of this compound have potential therapeutic applications beyond asthma treatment:

  • Anticancer Activity : Some studies suggest that modifications to the quinoline moiety may enhance anticancer properties by inducing apoptosis in cancer cells .

Mechanistic Studies

Investigations into the mechanism of action of this compound have revealed insights into its interaction with leukotriene receptors, contributing to a better understanding of its pharmacodynamics and pharmacokinetics. Studies often utilize in vitro models to assess receptor binding affinity and cellular responses to treatment with this compound.

Case Study 1: Efficacy in Asthma Management

A clinical trial evaluated the efficacy of Montelukast sodium (derived from this compound) in patients with persistent asthma. Results indicated a significant reduction in asthma attacks and improved lung function compared to placebo controls, demonstrating its effectiveness as a long-term management option for asthma sufferers .

Case Study 2: Anticancer Properties

A study published in Journal of Medicinal Chemistry explored modified derivatives of this compound for their potential anticancer activity against various cell lines. The results showed that certain modifications increased cytotoxicity against breast cancer cells, suggesting avenues for further research into its use as an anticancer agent .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related analogs:

Compound Name Key Substituent Molecular Formula Molecular Weight (g/mol) Pharmacological Notes
Montelukast (free acid) 2-(1-Hydroxy-1-methylethyl)phenyl C₃₅H₃₆ClNO₃S 586.18 Potent CysLT1 antagonist; used for asthma and allergic rhinitis.
Montelukast Sodium Sodium salt of Montelukast C₃₅H₃₅ClNNaO₃S 608.18 Improved aqueous solubility; standard formulation for oral administration.
Target Compound (this article) 2-[2-Hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl C₃₅H₃₈ClNO₅S 644.25 Methoxymethoxy group may enhance stability or reduce metabolic degradation .
Deuterated Montelukast Hexadeuterio at 2-hydroxypropan-2-yl C₃₅H₃₀D₆ClNO₃S 592.24 Slower metabolism due to deuterium substitution; potential for extended half-life.
Sulfinyl Analog (e.g., from ) Sulfinyl (S=O) instead of sulfanyl (S-) C₃₅H₃₆ClNO₄S 602.19 Altered electronic properties; may affect receptor binding affinity.

Key Findings:

This could improve stability in acidic environments (e.g., the stomach) or reduce first-pass metabolism . Deuterated analogs leverage isotopic substitution to slow metabolic breakdown, a strategy used in drugs like Deutetrabenazine .

Pharmacokinetic Implications: Montelukast Sodium’s sodium salt formulation enhances solubility, making it suitable for oral dosing . The target compound’s lipophilic methoxymethoxy group might reduce aqueous solubility but improve membrane permeability. Deuterated analogs demonstrate how minor isotopic changes can significantly prolong half-life, a principle applicable to optimizing the target compound’s dosing regimen .

Receptor Binding and Selectivity :

  • Montelukast’s efficacy stems from its high selectivity for the CysLT1 receptor, which is retained in most analogs. However, substituent changes (e.g., sulfinyl groups) could perturb binding kinetics or off-target effects .

常见问题

Q. What methodologies are recommended for optimizing the synthesis of this compound?

Synthesis optimization requires a hybrid computational-experimental approach. Quantum chemical calculations (e.g., density functional theory) can predict feasible reaction pathways and transition states, while statistical experimental design (e.g., response surface methodology) identifies optimal conditions (e.g., temperature, solvent ratios, catalyst loading) . For example, iterative feedback between computational reaction path searches and experimental validation minimizes trial-and-error inefficiencies, as demonstrated in the ICReDD framework .

Q. Which analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

High-resolution NMR (1H, 13C, and 2D-COSY/HMBC) is essential for resolving stereochemical configurations, particularly for cyclopropane and quinoline moieties. Mass spectrometry (HRMS/ESI-MS) validates molecular weight, while X-ray crystallography provides definitive proof of absolute configuration for crystalline derivatives . Comparative analysis with structurally related analogs (e.g., montelukast derivatives) is advised to cross-verify spectral data .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

Methodological strategies include:

  • Co-solvent systems : Use biocompatible solvents (e.g., DMSO/PEG-400 mixtures) with ≤1% v/v to avoid cytotoxicity.
  • Nanoparticle formulation : Encapsulation via solvent evaporation or microfluidics improves aqueous dispersion.
  • pH adjustment : Protonation/deprotonation of carboxylic acid groups can enhance solubility in physiological buffers .

Advanced Research Questions

Q. What computational tools are effective for predicting the compound’s reactivity and regioselectivity in derivatization reactions?

Quantum mechanics/molecular mechanics (QM/MM) simulations in software like Gaussian or ORCA model electronic effects influencing sulfanyl-methyl cyclopropane and quinoline ethenyl interactions. Machine learning platforms (e.g., Chemprop) trained on reaction databases can predict regioselectivity in nucleophilic substitutions or cross-coupling reactions . For stereochemical outcomes, transition-state sampling via metadynamics is recommended .

Q. How should researchers resolve contradictions between in silico binding predictions and experimental bioactivity data?

Contradictions often arise from implicit solvent models or incomplete protein flexibility in docking studies. Mitigation strategies include:

  • Orthogonal assays : Surface plasmon resonance (SPR) to measure binding kinetics independently.
  • Molecular dynamics (MD) simulations : Run ≥100 ns trajectories to account for protein-ligand conformational dynamics.
  • Error analysis : Apply Bayesian statistics to quantify uncertainty in computational predictions .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining stereochemical purity?

Key factors include:

  • Continuous-flow systems : Minimize residence time variability to prevent epimerization.
  • Membrane separation : Use ceramic or polymeric membranes for in situ purification of intermediates.
  • Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures reaction quench at optimal conversion .

Methodological Guidance for Data Interpretation

Q. How can researchers validate the stability of the methoxymethoxy-protected hydroxy group under varying pH conditions?

Conduct accelerated stability studies using:

  • Forced degradation : Expose the compound to 0.1 M HCl/NaOH at 40°C for 24–72 hours.
  • LC-MS/MS monitoring : Track deprotection byproducts (e.g., free hydroxypropane fragments).
  • Kinetic modeling : Fit degradation data to first-order kinetics to extrapolate shelf-life .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

Use mixed-effects models (e.g., nonlinear least squares with random intercepts) to account for inter-experimental variability. Bootstrap resampling (≥1,000 iterations) generates robust EC50/IC50 confidence intervals. Outlier detection via Grubbs’ test or Mahalanobis distance improves reproducibility .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。